An In-depth Technical Guide to MS 245 Oxalate: A Potent 5-HT6 Receptor Antagonist
An In-depth Technical Guide to MS 245 Oxalate: A Potent 5-HT6 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS 245 oxalate is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor, a G protein-coupled receptor (GPCR) expressed almost exclusively in the central nervous system (CNS).[1][2] Its high affinity for the 5-HT6 receptor has made it a valuable research tool for investigating the physiological roles of this receptor and for exploring its therapeutic potential in various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of MS 245 oxalate, including its chemical properties, mechanism of action, relevant experimental protocols, and key quantitative data.
Chemical and Physical Properties
MS 245 oxalate is the oxalate salt of the parent compound MS 245. The presence of the oxalate counterion improves the compound's solubility and handling properties for in vitro and in vivo studies.
| Property | Value | Reference |
| Chemical Name | 5-Methoxy-N,N-dimethyl-1-(phenylsulfonyl)-1H-indole-3-ethanamine oxalate | [2] |
| Synonyms | MS-245 oxalate, MS245 oxalate | [3] |
| CAS Number | 275363-58-1 | [2] |
| Molecular Formula | C21H24N2O7S | [3] |
| Molecular Weight | 448.49 g/mol | [2][3] |
| Purity | >99% | [2] |
| Solubility | Soluble in DMSO (50mM) | [2] |
| Storage | Store at +4°C for short term, -20°C for long term. | [2][3] |
Mechanism of Action and Signaling Pathways
MS 245 oxalate exerts its effects by competitively binding to the 5-HT6 receptor, thereby blocking the binding of the endogenous ligand, serotonin (5-hydroxytryptamine). The 5-HT6 receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G protein complex.
Canonical Gs-cAMP Signaling Pathway
Activation of the 5-HT6 receptor by serotonin leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). This increase in intracellular cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). By antagonizing this pathway, MS 245 oxalate reduces the basal and serotonin-induced levels of cAMP.
Caption: Canonical 5-HT6 Receptor Signaling Pathway.
Non-Canonical Signaling Pathways
Recent research has indicated that the 5-HT6 receptor can also signal through pathways independent of Gs-cAMP. These include the mTOR and Cdk5 signaling pathways, which are implicated in processes such as neuronal migration and differentiation. The precise role of MS 245 oxalate in modulating these non-canonical pathways is an active area of investigation.
Quantitative Data
The primary measure of a ligand's affinity for a receptor is its inhibition constant (Ki). The Ki for MS 245 oxalate at the 5-HT6 receptor has been determined through radioligand binding assays.
| Parameter | Value | Species/System | Reference |
| Ki (5-HT6 Receptor) | 2 nM | Not Specified | [1][3] |
| Ki (5-HT6 Receptor) | 2.1 nM | Not Specified | [2] |
Experimental Protocols
The characterization of a 5-HT6 receptor antagonist like MS 245 oxalate typically involves a series of in vitro and in vivo experiments.
Radioligand Binding Assay (In Vitro)
This assay is used to determine the binding affinity (Ki) of MS 245 oxalate for the 5-HT6 receptor.
Objective: To determine the concentration of MS 245 oxalate that displaces 50% of a specific radioligand from the 5-HT6 receptor (IC50) and to calculate the Ki value.
Materials:
-
Membranes from cells stably expressing the human 5-HT6 receptor.
-
Radioligand: [3H]-LSD (Lysergic acid diethylamide).
-
Non-specific binding control: 10 µM Methiothepin.
-
Test compound: MS 245 oxalate.
-
Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of MS 245 oxalate.
-
In a 96-well plate, add the cell membranes, [3H]-LSD, and either buffer (for total binding), methiothepin (for non-specific binding), or a dilution of MS 245 oxalate.
-
Incubate the plate at 37°C for 60 minutes.
-
Rapidly filter the contents of each well through the glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of MS 245 oxalate to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (In Vitro)
This assay measures the functional antagonism of MS 245 oxalate by quantifying its effect on cAMP production.
Objective: To determine the ability of MS 245 oxalate to inhibit serotonin-induced cAMP production.
Materials:
-
HEK293 cells stably expressing the human 5-HT6 receptor.
-
Serotonin (5-HT).
-
MS 245 oxalate.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium and reagents.
Procedure:
-
Seed the HEK293-5-HT6 cells in a 96-well plate and grow to confluence.
-
Pre-incubate the cells with varying concentrations of MS 245 oxalate.
-
Stimulate the cells with a fixed concentration of serotonin (typically the EC80).
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP levels against the log concentration of MS 245 oxalate to determine its IC50 value for functional antagonism.
In Vivo Behavioral Assays
MS 245 oxalate has been evaluated in various animal models to assess its effects on cognition and behavior. For example, it has been shown to potentiate the hypolocomotor actions of nicotine in mice.
Objective: To assess the in vivo effects of MS 245 oxalate on a specific behavioral paradigm.
General Procedure:
-
Acclimate the animals (e.g., mice or rats) to the testing environment.
-
Administer MS 245 oxalate (or vehicle control) via an appropriate route (e.g., intraperitoneal injection).
-
Administer a challenge agent (e.g., nicotine) if required by the experimental design.
-
Place the animals in the testing apparatus (e.g., open field for locomotor activity).
-
Record and analyze the relevant behavioral parameters.
Experimental Workflow
The characterization of a novel 5-HT6 receptor antagonist typically follows a structured workflow, from initial screening to in vivo validation.
Caption: General Experimental Workflow for 5-HT6 Antagonist Characterization.
Conclusion
MS 245 oxalate is a valuable pharmacological tool for the study of the 5-HT6 receptor. Its high affinity and selectivity make it an excellent candidate for in vitro and in vivo investigations aimed at elucidating the role of this receptor in health and disease. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this area.
